molecular formula C15H29N3O3S B7114538 4-(3,3-dimethylbutyl)-N-[(1,1-dioxothietan-3-yl)methyl]piperazine-1-carboxamide

4-(3,3-dimethylbutyl)-N-[(1,1-dioxothietan-3-yl)methyl]piperazine-1-carboxamide

Cat. No.: B7114538
M. Wt: 331.5 g/mol
InChI Key: JRRUGJDMDSWUPQ-UHFFFAOYSA-N
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Description

4-(3,3-dimethylbutyl)-N-[(1,1-dioxothietan-3-yl)methyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a 3,3-dimethylbutyl group and a dioxothietan-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-dimethylbutyl)-N-[(1,1-dioxothietan-3-yl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the 3,3-Dimethylbutyl Group: This step often involves alkylation reactions using 3,3-dimethylbutyl halides under basic conditions.

    Attachment of the Dioxothietan-3-ylmethyl Group: This step may involve the reaction of the piperazine derivative with a dioxothietan-3-ylmethyl halide or similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-dimethylbutyl)-N-[(1,1-dioxothietan-3-yl)methyl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,3-dimethylbutyl)-N-[(1,1-dioxothietan-3-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,3-Dimethylbutyl)piperazine-1-carboxamide: Lacks the dioxothietan-3-ylmethyl group.

    N-[(1,1-Dioxothietan-3-yl)methyl]piperazine-1-carboxamide: Lacks the 3,3-dimethylbutyl group.

    4-(3,3-Dimethylbutyl)-N-methylpiperazine-1-carboxamide: Contains a methyl group instead of the dioxothietan-3-ylmethyl group.

Uniqueness

The uniqueness of 4-(3,3-dimethylbutyl)-N-[(1,1-dioxothietan-3-yl)methyl]piperazine-1-carboxamide lies in its combination of the 3,3-dimethylbutyl and dioxothietan-3-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(3,3-dimethylbutyl)-N-[(1,1-dioxothietan-3-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3S/c1-15(2,3)4-5-17-6-8-18(9-7-17)14(19)16-10-13-11-22(20,21)12-13/h13H,4-12H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRUGJDMDSWUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1CCN(CC1)C(=O)NCC2CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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